molecular formula C28H18ClF3N2O2 B10897688 (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B10897688
M. Wt: 506.9 g/mol
InChI Key: ZASDJWOSKQINDX-KGENOOAVSA-N
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Description

“(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide” is a complex organic compound with the following structural formula:

Structure:This compound\text{Structure:} \quad \text{this compound} Structure:this compound

This compound combines aromatic rings, a nitrile group, and an amide functionality. It exhibits intriguing properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)phenyl isocyanate with an appropriate naphthalene derivative containing a methoxy group. The cyano group is introduced during the final step.

Reaction Conditions::

    Step 1: Formation of the naphthalene-based intermediate (e.g., via Suzuki coupling or Friedel-Crafts acylation).

    Step 2: Reaction with 2-chloro-5-(trifluoromethyl)phenyl isocyanate.

    Step 3: Cyano group installation (e.g., using sodium cyanide).

Industrial Production:: Large-scale production typically involves optimized conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites.

    Reduction: Reduction of the nitrile group to an amine is possible.

Common Reagents and Conditions::

    Nucleophiles: Sodium cyanide, amines.

    Solvents: Organic solvents (e.g., DMF, DMSO).

    Catalysts: Transition metal catalysts (e.g., palladium, nickel).

Major Products:: The major products depend on the specific reaction conditions. Potential products include amides, amines, and substituted derivatives.

Scientific Research Applications

Chemistry::

    Catalysis: Investigating its role as a ligand in transition metal catalysis.

    Organic Synthesis: Building blocks for more complex molecules.

Biology and Medicine::

    Drug Discovery: Exploring its potential as a lead compound for drug development.

    Biological Activity: Studying its effects on cellular pathways.

Industry::

    Materials Science: Applications in polymers, coatings, and specialty chemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While there are related compounds, “(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide” stands out due to its unique combination of functional groups. Similar compounds include 4-chloro-2-(trifluoromethyl)phenyl isocyanate .

Properties

Molecular Formula

C28H18ClF3N2O2

Molecular Weight

506.9 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C28H18ClF3N2O2/c29-24-13-12-22(28(30,31)32)15-25(24)34-27(35)21(16-33)14-19-7-2-4-11-26(19)36-17-20-9-5-8-18-6-1-3-10-23(18)20/h1-15H,17H2,(H,34,35)/b21-14+

InChI Key

ZASDJWOSKQINDX-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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